Target Selectivity Divergence: 2-Methyl (PXR/AhR) vs. 2-Phenyl Analog (PTK2B) in Scripps Screening Panels
In SRIMSC PubChem BioAssay panels, CAS 439108-63-1 (2-methyl) tested positive against the nuclear receptor PXR (NR1I2) with a reported EC₅₀ > 116,000 nM, and also registered activity against the Aryl hydrocarbon receptor (AhR) [1]. By contrast, the closely related 2-phenyl analog (MLS000541324; BDBM41012) exhibited no detectable PXR/AhR activity in the same screening infrastructure but instead inhibited protein-tyrosine kinase 2-beta (PTK2B/Pyk2) with IC₅₀ = 2,640 nM [2]. This represents a complete target class switch—from nuclear receptor to cytosolic tyrosine kinase—driven solely by methyl-to-phenyl substitution at the pyrimidine 2-position.
| Evidence Dimension | Primary screening target engagement (target class and potency) |
|---|---|
| Target Compound Data | PXR (NR1I2): EC₅₀ > 116,000 nM; AhR: active (confirmed hit) |
| Comparator Or Baseline | 2-Phenyl analog (MLS000541324; BDBM41012): PTK2B IC₅₀ = 2,640 nM; PXR and AhR: not reported as active in same panel |
| Quantified Difference | Target class divergence (nuclear receptor vs. kinase); approximately 44-fold higher potency of phenyl analog at PTK2B relative to methyl analog's threshold-level PXR activity |
| Conditions | MLPCN screening assays performed by The Scripps Research Institute Molecular Screening Center (SRIMSC); PubChem BioAssay AID 463086 (PXR) and AID 1641 (PTK2B); recombinant human proteins. |
Why This Matters
For researchers building SAR tables around pyrimidine-2 substitution effects, this chemotype-switching behavior demonstrates that the 2-methyl variant uniquely engages nuclear receptor biology, making it the sole choice when PXR or AhR pathway interrogation is required over kinase screening.
- [1] BindingDB. BDBM75467: 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole. Target: Nuclear receptor subfamily 1 group I member 2 (PXR, Human). EC₅₀ > 1.16E+5 nM. PubChem AID 463086. Deposited 2011-07-31. View Source
- [2] BindingDB. BDBM41012: 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole. Target: Protein-tyrosine kinase 2-beta (PTK2B, Human). IC₅₀ = 2.64E+3 nM. PubChem AID 1641. Deposited 2011-05-28. View Source
